1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine is a complex organic compound with the molecular formula C₁₆H₂₀F₂N₄O₃S . This compound features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, linked to a piperazine ring that is further substituted with a 3-methoxybenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting pyrazole compound is then sulfonylated using appropriate sulfonylating agents. The final step involves the coupling of the sulfonylated pyrazole with 3-methoxybenzylpiperazine under suitable reaction conditions .
Industrial production methods for this compound typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step .
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The difluoromethyl group and the sulfonyl group are key functional groups that contribute to the compound’s activity. These groups can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring, but differs in the presence of a carboxylic acid group instead of a sulfonyl group.
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound features a similar pyrazole ring with a difluoromethyl group, but includes an indazole moiety and a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20F2N4O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H20F2N4O3S/c1-25-14-4-2-3-13(9-14)11-20-5-7-21(8-6-20)26(23,24)15-10-19-22(12-15)16(17)18/h2-4,9-10,12,16H,5-8,11H2,1H3 |
InChI Key |
LVTZQNCNCLDMMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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